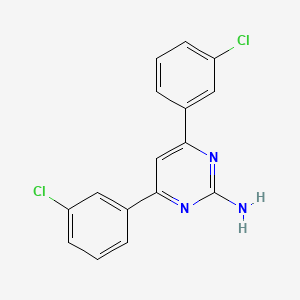

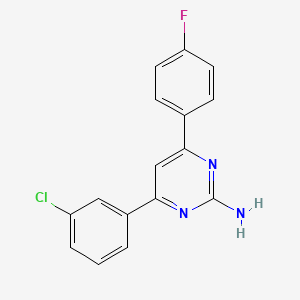

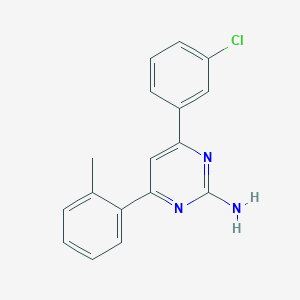

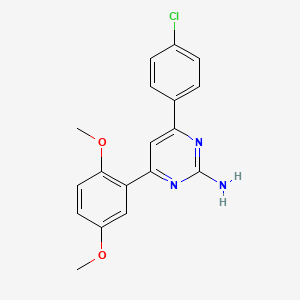

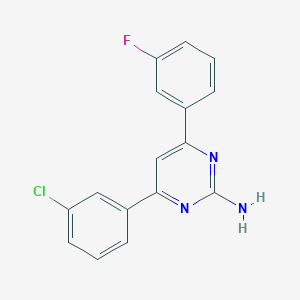

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4CPFPA) is an organic compound that is of great interest to scientists and researchers due to its wide range of applications in scientific research and laboratory experiments. 4CPFPA is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic reactions, such as the Biginelli reaction and the Hantzsch reaction. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.

Mechanism of Action

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine and a phenyl ring, both of which are connected by an amine group. The compound has been studied extensively in the past few decades, and its unique properties have made it a valuable tool in various scientific fields. 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an agonist of the 5-HT2A receptor, a serotonin receptor that is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.

Biochemical and Physiological Effects

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation and appetite control. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. In addition, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a non-toxic, non-volatile compound that is relatively easy to synthesize and store. Additionally, 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively stable in a variety of conditions and can be used in a variety of reactions. However, there are some limitations to using 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments. For example, the compound is sensitive to light and air, and therefore must be stored in tightly sealed containers in a dark and dry environment. Additionally, the compound is sensitive to heat and should not be exposed to temperatures above 80°C.

Future Directions

There are a number of potential future directions for research involving 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. For example, further research could be conducted to explore the compound's potential applications in medicine and drug development. Additionally, further research could be conducted to explore the compound's potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the compound's potential as a fluorescent probe for the detection of various compounds, including proteins and nucleic acids.

Synthesis Methods

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Biginelli reaction, the Hantzsch reaction, and the Wittig reaction. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a β-diketone in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, an amide, and an aromatic or aliphatic dicarboxylic acid in the presence of a base catalyst. The Wittig reaction involves the condensation of an aldehyde or ketone with a phosphonium salt in the presence of a base catalyst.

properties

IUPAC Name |

4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADXTDUCEWAKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.